N-(2H-Chromen-6-yl)acetamide
CAS No.:
Cat. No.: VC15988264
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO2 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | N-(2H-chromen-6-yl)acetamide |
| Standard InChI | InChI=1S/C11H11NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h2-5,7H,6H2,1H3,(H,12,13) |
| Standard InChI Key | FQVASEXOGYUJCE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)OCC=C2 |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituent Effects
N-(2H-Chromen-6-yl)acetamide consists of a coumarin nucleus (2H-chromen-2-one) fused with an acetamide group at the 6th position. The planar benzopyrone system enables π–π stacking interactions, while the acetamide moiety introduces hydrogen-bonding capabilities through its carbonyl and amine groups . These features enhance molecular recognition in biological systems, a trait exploited in drug design.
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of N-(2H-Chromen-6-yl)acetamide typically involves the acetylation of 6-aminocoumarin. A plausible method, derived from analogous coumarin derivatives, proceeds as follows:
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Preparation of 6-Aminocoumarin:
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6-Nitrocoumarin is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) to yield 6-aminocoumarin.
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Acetylation Reaction:
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6-Aminocoumarin reacts with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a base (e.g., pyridine) to form N-(2H-Chromen-6-yl)acetamide.
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The reaction efficiency depends on solvent polarity and temperature, with polar aprotic solvents like dimethylformamide (DMF) favoring higher yields.
Physicochemical Properties
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments.
Applications in Medicinal Chemistry
Drug Precursor and Intermediate
N-(2H-Chromen-6-yl)acetamide serves as a scaffold for synthesizing derivatives with enhanced bioactivity. For example:
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Anticoagulant Agents: Warfarin analogs incorporating acetamide groups show improved pharmacokinetic profiles .
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Antiviral Compounds: Modifications at the 3rd and 4th positions yield inhibitors of HIV-1 protease.
Fluorescent Probes
The coumarin core’s inherent fluorescence (λₑₘ: 450 nm) makes it suitable for developing biosensors. Acetamide derivatives have been used to detect metal ions (e.g., Fe³⁺) in biological samples .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap |
| Eye Exposure | Rinse with water for 15 minutes |
| Inhalation | Use fume hood; monitor air quality |
Environmental Impact
No ecotoxicity data are available, but its moderate water solubility (≈1.2 mg/L) suggests low bioaccumulation potential .
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